molecular formula C8H9N3OS B1348571 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol CAS No. 259153-94-1

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1348571
M. Wt: 195.24 g/mol
InChI Key: BYOPKDTXYORKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C8H9N3OS . It is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular weight of “4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol” is 195.24 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C8H9N3OS/c1-2-11-7 (9-10-8 (11)13)6-4-3-5-12-6/h3-5H,2H2,1H3, (H,10,13) .

Scientific Research Applications

Reactivity and Biological Activity

Compounds featuring the 1,2,4-triazole moiety, such as 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol, demonstrate significant reactivity and biological activity. These compounds are known for their antioxidant and antiradical activities, potentially offering therapeutic benefits, especially in conditions induced by high doses of radiation. Their reactivity is likened to biogenic amino acids like cysteine, which also possesses a free SH-group, indicating their potential in biochemical processes and pharmaceutical applications (Kaplaushenko, 2019).

Novel Drug Development

The 1,2,4-triazole core is instrumental in the synthesis of new drugs across a range of therapeutic categories due to its structural versatility and broad spectrum of biological activities. Interest in this class of compounds has grown, with research focusing on their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The pursuit of novel 1,2,4-triazole derivatives, including 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol, is driven by the need for new therapeutic agents that address emerging diseases and drug-resistant strains of bacteria and viruses (Ferreira et al., 2013).

Industrial and Synthetic Applications

The utility of amino-1,2,4-triazoles extends beyond pharmacology into the realm of fine organic synthesis. These compounds are employed in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use in creating heat-resistant polymers, fluorescent products, and ionic liquids highlights the wide-ranging industrial applications of 1,2,4-triazole derivatives, underscoring their importance in various sectors including biotechnology, energy, and chemistry (Nazarov et al., 2021).

properties

IUPAC Name

4-ethyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-2-11-7(9-10-8(11)13)6-4-3-5-12-6/h3-5H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOPKDTXYORKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349784
Record name 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol

CAS RN

259153-94-1
Record name 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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